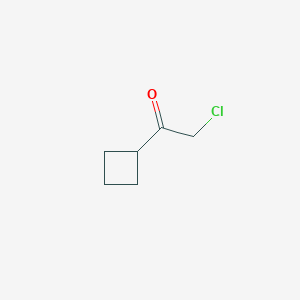![molecular formula C7H10O4 B1419818 5,8-Dioxaspiro[3.4]octane-2-carboxylic acid CAS No. 1001907-64-7](/img/structure/B1419818.png)
5,8-Dioxaspiro[3.4]octane-2-carboxylic acid
Übersicht
Beschreibung
5,8-Dioxaspiro[3.4]octane-2-carboxylic acid, also known as DOCA, is a cyclic organic compound that contains a spiro structure. The molecular formula of this compound is C7H10O4 and it has a molecular weight of 158.152 .
Molecular Structure Analysis
The molecular structure of 5,8-Dioxaspiro[3.4]octane-2-carboxylic acid consists of a spirocyclic core with two oxygen atoms incorporated in the ring system . The exact structure can be found in various chemical databases .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
5,8-Dioxaspiro[3.4]octane-2-carboxylic acid and its derivatives play a significant role in the field of organic synthesis. Studies have explored various reactions involving this compound, leading to the formation of complex molecular structures:
- Hydrolysis and Derivative Formation: Hydrolysis of related compounds in the presence of sulfuric acid or hydrogen bromide leads to the formation of various organic derivatives, such as tetracyanocyclopropane-1-carboxylic acid and 1,3-dicyanocyclopropane-1,2-dicarboxamide (Kayukova et al., 2007).
- Reactions with Nucleophiles: Reactions with O-centered nucleophiles have been shown to produce alkyl 2,2,3,3-tetracyanocyclopropanecarboxylates and other complex compounds, expanding the versatility of this compound in synthetic chemistry (Kayukova et al., 2006).
- Cycloaddition Reactions: Cycloaddition reactions with Schiff bases produce spiro compounds, highlighting the potential of this compound in creating novel molecular architectures (Tsuno et al., 2006).
Supramolecular Chemistry and Crystallography
The structural characteristics of 5,8-Dioxaspiro[3.4]octane-2-carboxylic acid and its derivatives make them suitable for studies in supramolecular chemistry:
- Supramolecular Aggregation: The crystal structures of certain hydroxycarboxylic acid derivatives reveal the influence of the conformation of hydroxymethyl groups on the dimensionality of the supramolecular structures, forming one- or two-dimensional arrangements via hydrogen bonds (Foces-Foces et al., 2005).
Material Science and Corrosion Inhibition
Derivatives of 5,8-Dioxaspiro[3.4]octane-2-carboxylic acid have shown potential in material science, particularly in the field of corrosion inhibition:
- Corrosion Inhibition: Spirocyclopropane derivatives have been studied for their effectiveness in protecting materials like mild steel in acidic environments. These compounds have shown good inhibition properties, demonstrating their potential in material protection and sustainability (Chafiq et al., 2020).
Safety And Hazards
According to the Safety Data Sheet, this compound is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
5,8-dioxaspiro[3.4]octane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c8-6(9)5-3-7(4-5)10-1-2-11-7/h5H,1-4H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGWGOPXPTJDZKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(O1)CC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90669726 | |
| Record name | 5,8-Dioxaspiro[3.4]octane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90669726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,8-Dioxaspiro[3.4]octane-2-carboxylic acid | |
CAS RN |
1001907-64-7 | |
| Record name | 5,8-Dioxaspiro[3.4]octane-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1001907-64-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,8-Dioxaspiro[3.4]octane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90669726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![3-[3-(Trifluoromethyl)phenoxy]piperidine](/img/structure/B1419754.png)
![Methyl 2-[4-(4-piperidinylmethoxy)phenyl]acetate hydrochloride](/img/structure/B1419755.png)
